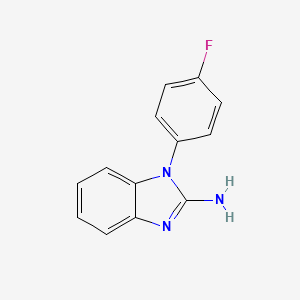

1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Übersicht

Beschreibung

1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorophenyl group attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and o-phenylenediamine.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Cyclization: The intermediate product is then cyclized to form the benzodiazole ring. This step often requires heating under reflux conditions.

Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzodiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

GABA-A Receptor Modulation

Recent studies have identified 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine as a promising positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the central nervous system. The compound enhances the effects of GABA, the primary inhibitory neurotransmitter, which could lead to therapeutic applications in treating anxiety disorders and epilepsy.

Key Findings:

- The compound demonstrated improved metabolic stability compared to other known GABA-A PAMs like alpidem, which is prone to rapid biotransformation and hepatotoxicity .

- Electrophysiological studies confirmed that this compound potentiates GABA-induced chloride currents without acting as an agonist itself, indicating its potential for safer therapeutic use .

Structural Advantages

The incorporation of a fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability. This modification reduces the likelihood of rapid degradation commonly seen in similar compounds. The structural characteristics of this compound allow it to maintain effective interactions with the allosteric site of the GABA-A receptor while minimizing adverse effects associated with other compounds.

Comparison Table: Metabolic Stability

| Compound | Metabolic Stability (%) | Hepatotoxicity Risk |

|---|---|---|

| Alpidem | 38.60 | High |

| This compound | 90 | Low |

Therapeutic Potential

Given its role as a GABA-A receptor modulator, this compound shows promise for various therapeutic applications:

Anxiety Disorders

The modulation of GABA-A receptors is a well-established mechanism for anxiolytic drugs. Compounds that enhance GABAergic activity can help alleviate symptoms of anxiety.

Epilepsy Treatment

The ability to potentiate GABA signaling suggests potential use in managing seizure disorders. The enhanced metabolic stability may offer advantages over existing treatments that are susceptible to rapid metabolism.

Study on Structural Modifications

Research focused on modifying the structural components of benzimidazole derivatives has shown that single-site fluorination can significantly enhance metabolic stability without compromising receptor binding affinity . This insight is crucial for developing new therapeutic agents based on the benzimidazole scaffold.

Electrophysiological Studies

Automated patch clamp recordings have been employed to assess the efficacy of this compound in enhancing GABA-induced currents. These studies revealed that the compound effectively increases chloride ion influx in the presence of GABA, confirming its role as a PAM .

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The benzodiazole ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Chlorophenyl)-1H-1,3-benzodiazol-2-amine

- 1-(4-Bromophenyl)-1H-1,3-benzodiazol-2-amine

- 1-(4-Methylphenyl)-1H-1,3-benzodiazol-2-amine

Uniqueness

1-(4-Fluorophenyl)-1H-1,3-benzodiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development compared to its analogs with different substituents.

Biologische Aktivität

1-(4-fluorophenyl)-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, particularly its role as a modulator of the GABA-A receptor, and its implications in therapeutic applications.

Structure and Composition

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | CHFN |

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)benzimidazol-2-amine |

| Appearance | Powder |

The presence of a fluorine atom at the para position of the phenyl ring is notable as it can enhance metabolic stability and bioavailability, making this compound a candidate for therapeutic applications in neuropharmacology .

Research indicates that this compound acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system. The compound's structural characteristics allow it to bind specifically to the α1/γ2 interface of the receptor, enhancing its activity .

Antiproliferative Effects

In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown efficacy in inhibiting the growth of MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- GABA-A Receptor Modulation : A study explored a series of benzimidazole derivatives that included this compound. The results indicated enhanced binding affinity and selectivity towards the GABA-A receptor compared to other derivatives, suggesting its potential use in treating anxiety and sleep disorders .

- Anticancer Activity : Another investigation assessed various benzodiazole derivatives for their antiproliferative properties. The findings revealed that certain structural modifications significantly increased their effectiveness against cancer cell lines, indicating that this compound could be further optimized for anticancer applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features |

|---|---|

| Tecastemizole | Investigated for GABA-A receptor modulation |

| 2-(4-(Dimethylamino)phenyl)-1H-benzo[d]imidazole | Similar structure; potential pharmacological activity |

| Benzodiazepine derivatives | Known for sedative effects; share structural motifs with benzodiazoles |

The incorporation of a fluorine atom in this compound enhances its binding affinity to specific molecular targets compared to other benzodiazole derivatives .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(17)15/h1-8H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAOFTBZFMMLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.